![molecular formula C10H11FO2 B2983329 3-(2-Fluorophenyl)-2-methylpropanoic acid CAS No. 943113-85-7](/img/structure/B2983329.png)
3-(2-Fluorophenyl)-2-methylpropanoic acid
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Overview
Description
“3-(2-Fluorophenyl)propionic acid” is a chemical compound with the molecular formula C9H8FO2 . It is a white to cream-colored powder .
Molecular Structure Analysis
The molecular structure of “3-(2-Fluorophenyl)propionic acid” is represented by the SMILES string [O-]C(=O)CCC1=CC=CC=C1F .
Physical And Chemical Properties Analysis
The melting point of “3-(2-Fluorophenyl)propionic acid” is between 72.5-81.5°C .
Scientific Research Applications
Fluorescent Chemosensors
Research on fluorescent chemosensors has demonstrated the utility of compounds based on fluorophoric platforms like 4-Methyl-2,6-diformylphenol (DFP), for detecting a wide range of analytes including metal ions, anions, and neutral molecules. These chemosensors exhibit high selectivity and sensitivity, which are essential for applications in environmental monitoring, clinical diagnostics, and chemical analysis (Roy, 2021).
Synthesis of Key Intermediates
The synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen—a non-steroidal anti-inflammatory and analgesic material—highlights the importance of fluorinated compounds in pharmaceutical manufacturing. The development of practical, pilot-scale methods for its preparation underscores the role of fluorinated intermediates in the synthesis of medically relevant compounds (Qiu et al., 2009).
Derivatives and Therapeutic Applications
Caffeic acid derivatives, which share a similar phenylpropanoid framework to 3-(2-Fluorophenyl)-2-methylpropanoic acid, have been explored for their broad spectrum of biological activities and potential therapeutic applications. These derivatives are being developed into new chemical entities with potential therapeutic interest in diseases associated with oxidative stress. The synthesis of esters, amides, and hybrids with marketed drugs is a strategic approach for developing derivatives with therapeutic applications (Silva, Oliveira, & Borges, 2014).
Environmental and Toxicological Considerations
Research on the microbial degradation of polyfluoroalkyl chemicals highlights the environmental fate and potential effects of fluorinated compounds. Understanding the biodegradation pathways of these compounds is crucial for assessing their environmental impact and for developing strategies to mitigate their persistence (Liu & Avendaño, 2013).
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions , a widely applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, the process can lead to the formation of new carbon–carbon bonds, which can significantly alter the structure and function of organic molecules .
Result of Action
In the context of suzuki–miyaura coupling reactions, the compound can contribute to the formation of new carbon–carbon bonds, potentially leading to the synthesis of new organic compounds .
Action Environment
It’s worth noting that the success of suzuki–miyaura coupling reactions, in which similar compounds are used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
3-(2-fluorophenyl)-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-7(10(12)13)6-8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWUYNKWOVASPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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